

# Validating ATL1102's Mechanism of Action with RNA-Seq: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATL1102, an antisense oligonucleotide therapeutic, with alternative treatments for Multiple Sclerosis (MS) and Duchenne Muscular Dystrophy (DMD). We delve into the mechanism of action of ATL1102, supported by available experimental data, and present a framework for its validation using RNA sequencing (RNA-seq).

## **ATL1102: A Targeted Approach to Inflammation**

ATL1102 is a second-generation antisense oligonucleotide designed to specifically target and degrade the messenger RNA (mRNA) of CD49d, a subunit of the  $\alpha4\beta1$  integrin (also known as VLA-4).[1][2][3] By reducing the expression of CD49d, ATL1102 aims to inhibit the migration of inflammatory immune cells across the blood-brain barrier in MS and into muscle tissue in DMD, thereby mitigating the inflammatory processes that drive these diseases.[4][5][6]

### **Preclinical Validation of Mechanism of Action**

While direct RNA-seq data from human clinical trials of ATL1102 are not publicly available, preclinical studies in the mdx mouse model of DMD have provided evidence for its mechanism of action at the RNA level. Treatment with a mouse-specific CD49d antisense oligonucleotide resulted in a significant reduction of CD49d mRNA expression in skeletal muscle, confirming the targeted RNA degradation.[2]



## Performance Comparison: ATL1102 vs. Alternatives

This section compares the performance of ATL1102 with established treatments for Relapsing-Remitting Multiple Sclerosis (RRMS) and Duchenne Muscular Dystrophy.

### For Relapsing-Remitting Multiple Sclerosis (RRMS)

Alternative: Natalizumab (Tysabri®), a monoclonal antibody that also targets the  $\alpha 4$  subunit of VLA-4.[1][7]

| Feature             | ATL1102                                                                                                                                           | Natalizumab                                                                                                                                                                                                                                            |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action | Antisense oligonucleotide that<br>degrades CD49d mRNA,<br>reducing VLA-4 expression.[1]                                                           | Monoclonal antibody that binds to the α4 subunit of VLA-4, blocking its interaction with its receptor.[7]                                                                                                                                              |
| Efficacy (Phase II) | 54.4% reduction in new active lesions vs. placebo.[1] 67.9% reduction in new gadolinium-enhancing T1 lesions vs. placebo.[1]                      | In a 2-year Phase 3 study, natalizumab demonstrated consistent efficacy in reducing relapse rates and disability progression.[8] A separate observational study showed a decrease in the mean annualized relapse rate from 1.99 to 0.31.[8][9][10][11] |
| Safety Profile      | Generally well-tolerated. Most common adverse events are mild to moderate injection site erythema and a transient decrease in platelet counts.[1] | Associated with a risk of progressive multifocal leukoencephalopathy (PML), a rare and serious brain infection.[12]                                                                                                                                    |

### For Duchenne Muscular Dystrophy (DMD)

Alternative: Corticosteroids (e.g., Prednisone, Deflazacort), the current standard of care for DMD.[13][14][15][16]



| Feature             | ATL1102                                                                                                                                                                                                                                                            | Corticosteroids                                                                                                                                                                                                             |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action | Reduces inflammation by inhibiting the expression of CD49d on immune cells.[5][6]                                                                                                                                                                                  | Broad anti-inflammatory and immunosuppressive effects. [17]                                                                                                                                                                 |
| Efficacy (Phase II) | In a study of non-ambulatory<br>boys, ATL1102 showed a<br>positive effect on muscle<br>strength and function.[18] After<br>24 weeks, a reduction in the<br>average number of several<br>types of T cells, including<br>those expressing CD49d, was<br>observed.[5] | Improve muscle strength and function in the short term (up to two years).[16] Daily treatment with prednisone or deflazacort resulted in significantly better outcomes compared with intermittent prednisone treatment.[15] |
| Safety Profile      | Generally safe and well-tolerated in a 24-week study.  [18] The most common adverse events were injection site erythema and skin discoloration.[5]                                                                                                                 | Long-term use is associated with significant side effects, including weight gain, growth suppression, and bone fragility.  [15][16][19]                                                                                     |

# Experimental Protocols ATL1102 Clinical Trial Design (Phase II)

- For RRMS: A multicenter, double-blind, placebo-controlled randomized trial. Patients were treated with 200 mg of ATL1102 or placebo via subcutaneous injection three times in the first week, followed by twice-weekly injections for 7 weeks.[1][20]
- For DMD: An open-label trial in non-ambulatory boys aged 10 to 18 years. Patients received 25 mg of ATL1102 via subcutaneous injection once weekly for 24 weeks.[5][6]

## Proposed RNA-Seq Protocol for Validating ATL1102's Mechanism of Action

### Validation & Comparative





This protocol is a representative workflow for assessing the on-target and off-target effects of an antisense oligonucleotide like ATL1102 using RNA-seq.

- Sample Collection: Collect whole blood or peripheral blood mononuclear cells (PBMCs) from patients at baseline (pre-treatment) and at multiple time points during and after ATL1102 treatment. For DMD studies, muscle biopsies could also be considered where ethically feasible.
- RNA Isolation: Extract total RNA from the collected samples using a reputable kit (e.g.,
  QIAGEN RNeasy, Zymo Research Direct-zol). Ensure high-quality RNA with a RIN value > 8.
   [21]
- Library Preparation:
  - Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.
  - Construct sequencing libraries using a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep). This preserves information about the transcript's originating strand.
- Sequencing: Perform deep sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis (typically >30 million reads per sample).
- Data Analysis:
  - Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
  - Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a spliceaware aligner like STAR.
  - Quantification: Quantify gene expression levels (e.g., as Transcripts Per Million TPM)
     using tools like RSEM or Salmon.
  - Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated between baseline and post-treatment samples using packages like DESeq2 or edgeR.



- On-target Validation: Confirm a significant downregulation of ITGA4 (the gene encoding CD49d).
- Off-target Analysis: Analyze the differentially expressed genes for potential off-target effects. This involves bioinformatic prediction of potential binding sites for ATL1102 in the transcriptome and correlating this with observed expression changes.[22][23][24]
- Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) to understand the biological pathways affected by ATL1102 treatment.

## **Visualizing the Pathways and Processes**











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsingremitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice
   PMC [pmc.ncbi.nlm.nih.gov]



- 3. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. Antisense Therapeutics Announces Positive Results from Phase 2 Study of ATL1102 in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 6. medrxiv.org [medrxiv.org]
- 7. Natalizumab in Multiple Sclerosis Treatment: From Biological Effects to Immune Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of natalizumab in multiple sclerosis: interim observational programme results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of natalizumab in multiple sclerosis: interim observational programme results PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnnp.bmj.com [jnnp.bmj.com]
- 11. ovid.com [ovid.com]
- 12. New Data Alter Natalizumab Safety Considerations in MS | MDedge [mdedge.com]
- 13. Corticosteroid effects on blood gene expression in Duchenne muscular dystrophy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steroids in Duchenne muscular dystrophy: from clinical trials to genomic research PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Researchers Announce Results from a Phase 3 Study of Corticosteroid Dosing to Treat DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 16. Corticosteroids for the treatment of Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. musculardystrophynews.com [musculardystrophynews.com]
- 19. researchgate.net [researchgate.net]
- 20. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsingremitting MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. RNA sequencing | RNA-seq methods & solutions [qiagen.com]
- 22. researchgate.net [researchgate.net]



- 23. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Managing the sequence-specificity of antisense oligonucleotides in drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating ATL1102's Mechanism of Action with RNA-Seq: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138660#validating-atl1102-s-mechanism-of-action-with-rna-seq]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com